![molecular formula C7H13ClN2O B1391727 1-(Piperazin-1-yl)prop-2-en-1-one hydrochloride CAS No. 1235440-97-7](/img/structure/B1391727.png)
1-(Piperazin-1-yl)prop-2-en-1-one hydrochloride
Overview
Description
1-(Piperazin-1-yl)prop-2-en-1-one hydrochloride is a chemical compound with the molecular formula C7H13ClN2O and a molecular weight of 176.65 . It is a white solid and its IUPAC name is 1-(piperazin-1-yl)prop-2-en-1-one hydrochloride .
Molecular Structure Analysis
The InChI code for 1-(Piperazin-1-yl)prop-2-en-1-one hydrochloride is 1S/C7H12N2O.ClH/c1-2-7(10)9-5-3-8-4-6-9;/h2,8H,1,3-6H2;1H . This indicates the presence of a piperazine ring attached to a prop-2-en-1-one group, with a hydrochloride counterion.Physical And Chemical Properties Analysis
1-(Piperazin-1-yl)prop-2-en-1-one hydrochloride is a white solid . It should be stored at temperatures between 0-8°C .Scientific Research Applications
Synthesis and Characterization
- Synthesis of Novel Derivatives : Research by Kumar et al. (2017) focused on the synthesis of novel piperazine derivatives, including 1-(furan-2-yl)-3-substitutedphenylprop-2-en-1-ones, highlighting the versatility of piperazine-based compounds in synthesizing new pharmaceutical agents (Kumar et al., 2017).
- Formation of Hydrochloride Salts : Marvanová et al. (2016) designed and synthesized new 3-(4-arylpiperazin-1-yl)-2-hydroxypropyl 4-propoxybenzoates, transforming them into hydrochloride salts, showing the chemical versatility of piperazine structures (Marvanová et al., 2016).
Pharmacological Applications
- Antidepressant and Antianxiety Activities : A study by Kumar et al. (2017) explored the antidepressant and antianxiety activities of piperazine derivatives in animal models, demonstrating their potential in treating mental health disorders (Kumar et al., 2017).
- Antiarrhythmic and Antihypertensive Effects : Research by Malawska et al. (2002) on 1-substituted pyrrolidin-2-one and pyrrolidine derivatives, including those with a 3-(4-arylpiperazin-1-yl)propyl moiety, demonstrated strong antiarrhythmic and antihypertensive activities (Malawska et al., 2002).
Potential in Cancer Treatment
- Anticancer Activity : Lv et al. (2019) synthesized and evaluated the anticancer activities of a heterocyclic compound involving piperazine against human bone cancer cell lines, underlining the potential of piperazine derivatives in cancer treatment (Lv et al., 2019).
Applications in Analytical Chemistry
- Crystal Structure Analysis : The study of the crystal structure of N-(10,11-dihydro-5H-dibenzo[a,d]cycloheptan-5-yl)-piperazine hydrochloride by Osa et al. (2002) highlighted the significance of piperazine hydrochlorides in analytical chemistry, especially for understanding molecular structures (Osa et al., 2002).
Safety And Hazards
The compound has been classified with the signal word 'Warning’ . Hazard statements associated with it include H315, H319, and H335 , which correspond to skin irritation, serious eye damage, and respiratory irritation, respectively. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and IF ON SKIN: Wash with plenty of soap and water (P302+P352) .
properties
IUPAC Name |
1-piperazin-1-ylprop-2-en-1-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O.ClH/c1-2-7(10)9-5-3-8-4-6-9;/h2,8H,1,3-6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITTLUVJGCVKFDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCNCC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Piperazin-1-yl)prop-2-en-1-one hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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